Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate
Overview
Description
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran and reagents like potassium tert-butoxide and benzoyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deprotecting agents like trifluoroacetic acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-5-carboxylic acid derivatives, while reduction of the ester group can yield the corresponding alcohol.
Scientific Research Applications
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of indole-based biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, influencing biological processes. The Boc-protected amino group can be selectively deprotected to reveal an active amine, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-aminoethyl)-1H-indole-5-carboxylate: Similar structure but without the Boc protection.
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-indole-5-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
ethyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-indole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-5-23-16(21)12-6-7-15-14(10-12)13(11-20-15)8-9-19-17(22)24-18(2,3)4/h6-7,10-11,20H,5,8-9H2,1-4H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEOBVFOMOCMIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2CCNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434695 | |
Record name | AGN-PC-0MXS0F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144055-85-6 | |
Record name | AGN-PC-0MXS0F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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